2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole
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Overview
Description
2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole core substituted with a 3,4-dimethylphenoxy group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethylphenol and 5-methyl-1H-benzimidazole.
Etherification: 3,4-dimethylphenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 3,4-dimethylphenoxy methyl ether.
Condensation: The 3,4-dimethylphenoxy methyl ether is then condensed with 5-methyl-1H-benzimidazole in the presence of a dehydrating agent like phosphorus oxychloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole
- 2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole
- 4-[(2,5-dimethylphenoxy)methyl]piperidine
Uniqueness
2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-4-7-15-16(8-11)19-17(18-15)10-20-14-6-5-12(2)13(3)9-14/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGXLKBCZRLCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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